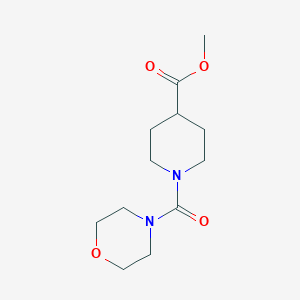

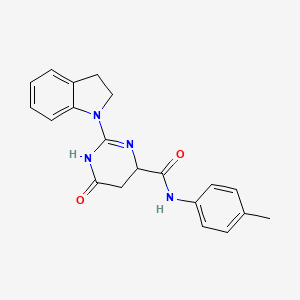

methyl 1-(4-morpholinylcarbonyl)-4-piperidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-(4-morpholinylcarbonyl)-4-piperidinecarboxylate is a chemical compound of interest in various scientific studies. It belongs to a class of compounds known for their complex molecular structures and potential applications in different fields.

Synthesis Analysis

The synthesis of similar compounds involving morpholine and piperidine derivatives has been explored in various studies. For example, Khan et al. (2013) reported the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine (Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often analyzed using X-ray crystallography. Aydinli et al. (2010) determined the crystal structures of related compounds, providing insights into their conformation and spatial arrangement (Aydinli et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving morpholine and piperidine derivatives are complex and varied. Bernasconi et al. (2007) studied the reaction of methyl beta-methylthio-alpha-nitrocinnamate with piperidine and morpholine, providing insights into the reaction kinetics and intermediate formation (Bernasconi et al., 2007).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry

Compounds containing morpholine and piperidine have been extensively studied in heterocyclic chemistry for their ability to undergo various chemical transformations. For instance, the reaction of dihydro-3-thiophenecarbonitriles with morpholine and piperidine resulted in stable dihydrothiophenium compounds, showcasing their potential in synthesizing thiophene derivatives with interesting chemical properties (Yamagata et al., 1993).

Organic Synthesis and Catalysis

In organic synthesis, morpholine and piperidine derivatives have been used to catalyze reactions such as the asymmetric aldol reaction, demonstrating their effectiveness in producing optically active compounds with high enantioselectivity (Ito et al., 1987). Moreover, these compounds have been employed in the synthesis of complex molecules, indicating their utility as intermediates in organic synthesis (Aydinli et al., 2010).

Pharmaceutical Chemistry

Research into the antimicrobial activities of triazole derivatives incorporating morpholine or piperidine units has shown promising results, highlighting the potential of these compounds in the development of new antimicrobial agents (Bektaş et al., 2010).

Material Science

In the field of material science, piperidinium, piperazinium, and morpholinium ions have been explored for their potential in designing ionic liquid crystals, which could have applications in electronic displays and other advanced materials (Lava et al., 2009).

Eigenschaften

IUPAC Name |

methyl 1-(morpholine-4-carbonyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-17-11(15)10-2-4-13(5-3-10)12(16)14-6-8-18-9-7-14/h10H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNJYPDVHNTYDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)

![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

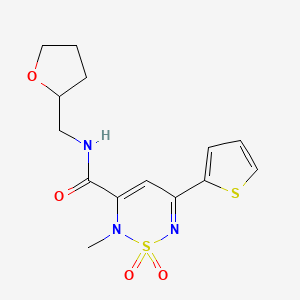

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)

![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)

![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)

![(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)

![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)

![N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea](/img/structure/B5503727.png)